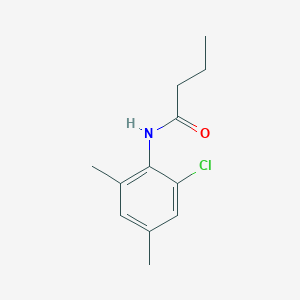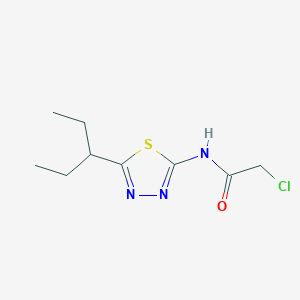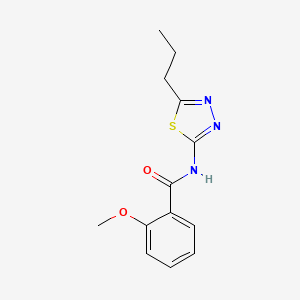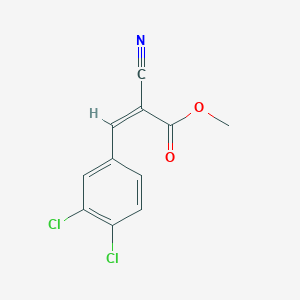![molecular formula C13H13NO2S B7458873 4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine](/img/structure/B7458873.png)
4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine
Overview
Description
4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine is a chemical compound that has been studied extensively for its potential use in scientific research. It is also known as 4-Methylsulfonyl-2-phenylamine or MSA. This compound has been found to have several interesting properties that make it a valuable tool in various fields of research.
Mechanism of Action
The mechanism of action of 4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine involves the inhibition of MAO enzymes. This leads to an increase in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. This, in turn, can have various effects on mood, behavior, and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been found to have antidepressant, anxiolytic, and analgesic effects in animal models. It has also been shown to improve cognitive function and memory in rodents. These effects are thought to be due to the increase in neurotransmitter levels in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine in lab experiments is its potency as an MAO inhibitor. This allows for the study of the role of neurotransmitters in various physiological and pathological conditions. However, one of the limitations of using this compound is its potential toxicity. Care must be taken to ensure that the compound is used in safe concentrations and that proper safety measures are taken.
Future Directions
There are several future directions for research on 4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine. One area of interest is its potential use in the treatment of various neurological disorders such as depression, anxiety, and Parkinson's disease. Another area of interest is its use as a tool for studying the role of neurotransmitters in various physiological and pathological conditions. Further research is needed to fully understand the potential of this compound in these areas.
Conclusion:
In conclusion, this compound is a valuable tool in scientific research due to its potent MAO inhibitory activity. It has been found to have several interesting properties that make it a valuable tool in various fields of research. Further research is needed to fully understand the potential of this compound in the treatment of various neurological disorders and as a tool for studying the role of neurotransmitters in various physiological and pathological conditions.
Scientific Research Applications
4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine has been used in various scientific research applications. It has been found to be a potent inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. This makes it a valuable tool for studying the role of these neurotransmitters in various physiological and pathological conditions.
properties
IUPAC Name |
2-(4-methylsulfonylphenyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-17(15,16)11-8-6-10(7-9-11)12-4-2-3-5-13(12)14/h2-9H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJPUCFETKHLLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-methoxypropyl)-11-(3-methylphenyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B7458813.png)
![Methyl 5-bromo-2-[(2-chloroacetyl)amino]benzoate](/img/structure/B7458827.png)
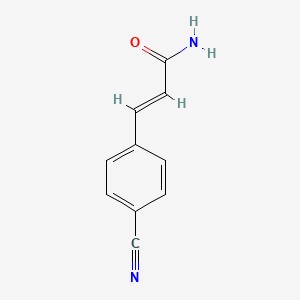

![Ethyl 4-methyl-2-[[2-(4-nitrophenoxy)acetyl]amino]-1,3-thiazole-5-carboxylate](/img/structure/B7458840.png)
![1-[(5-Bromopyridin-3-yl)carbonyl]azepane](/img/structure/B7458848.png)
